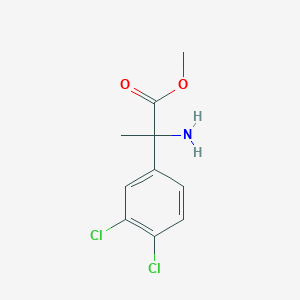
Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate
Overview
Description
“Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate” is a chemical compound that likely contains a carboxylic ester functional group, an amine group, and a dichlorophenyl group. The exact properties and characteristics of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its functional groups. It would likely exhibit the properties common to both carboxylic esters and amines .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including those typical of carboxylic esters and amines. For example, the ester could undergo hydrolysis, and the amine could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester group could impact its solubility and reactivity .Scientific Research Applications
Herbicide Action and Plant Physiology Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate, a derivative of dichlofop-methyl, acts as a selective herbicide, primarily targeting wild oats in wheat cultivation. It functions as a strong auxin antagonist, impacting the elongation of oat and wheat coleoptile segments and inhibiting root growth in wild oat without affecting wheat. This indicates a dual mode of action, suggesting its utility in targeted agricultural practices (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Molecular Studies and Biological Activities Investigations into similar compounds, such as 4 – [(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, have revealed their potential in molecular docking, vibrational, structural, electronic, and optical studies. These studies indicate their role in bonding and inhibition of biological targets like Placenta growth factor, hinting at pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Chemical Synthesis and Structure Analysis Chemical synthesis techniques, such as those employed for creating (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, demonstrate the compound's versatility in forming various derivatives. These processes, involving condensation, chlorination, and esterification reactions, have implications for developing new chemical entities for diverse applications (Yan Shuang-hu, 2014).
Spectroscopic and Structural Investigations Spectroscopic techniques have been applied to study compounds similar to methyl 2-amino-2-(3,4-dichlorophenyl)propanoate, revealing insights into their vibrational bands and molecular interactions. This knowledge is crucial for understanding their chemical behavior and potential applications in material science or pharmacology (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).
Potential in Nonlinear Optical Materials Some derivatives of methyl 2-amino-2-(3,4-dichlorophenyl)propanoate exhibit properties suitable for nonlinear optical materials. This is indicated by the dipole moment and first hyperpolarizabilities of these compounds, suggesting their application in advanced optical technologies (Vikneshvaran & Velmathi, 2017).
Mechanism of Action
Target of Action
Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate may also interact with various biological targets.
Mode of Action
Based on the biological activities of structurally similar compounds, it can be hypothesized that this compound may interact with its targets, leading to changes in cellular processes .
Result of Action
Compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
properties
IUPAC Name |
methyl 2-amino-2-(3,4-dichlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-10(13,9(14)15-2)6-3-4-7(11)8(12)5-6/h3-5H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWKSTSGBJNLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B1429605.png)
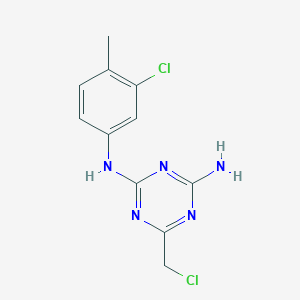
![3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429610.png)
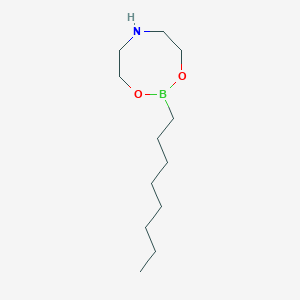
![4-[2-(Cyclopropylamino)ethoxy]aniline](/img/structure/B1429613.png)
![(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B1429614.png)
![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)
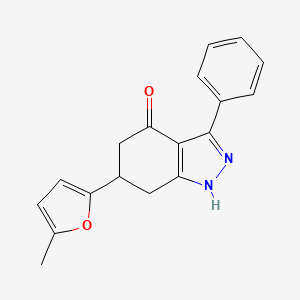

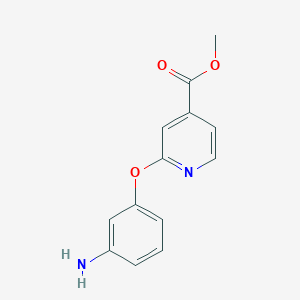
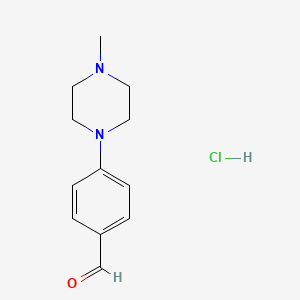

![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)